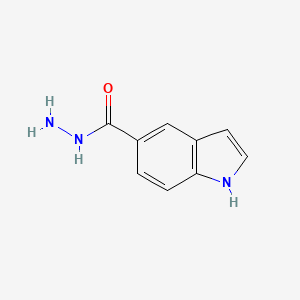

1H-インドール-5-カルボヒドラジド

概要

説明

1H-Indole-5-carbohydrazide is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities.

科学的研究の応用

Scientific Research Applications

1H-Indole-5-carbohydrazide has been explored in various fields due to its promising biological activities:

Medicinal Chemistry

- Anticancer Activity : Research indicates that 1H-Indole-5-carbohydrazide exhibits significant anticancer properties, particularly through the induction of apoptosis in cancer cell lines. It disrupts microtubule dynamics and causes cell cycle arrest at the G2/M phase, making it a candidate for further development as an anticancer agent .

- Antiviral and Antimicrobial Properties : This compound has also been studied for its potential antiviral effects, suggesting interference with viral replication pathways. Its antimicrobial properties are under investigation, indicating broad-spectrum applicability .

Neuropharmacology

- Cholinesterase Inhibition : Studies have shown that derivatives of indole, including 1H-Indole-5-carbohydrazide, can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to neurodegenerative diseases like Alzheimer's. The inhibition of these enzymes may help mitigate symptoms associated with such conditions .

- Multitargeted Ligands : The compound's structure allows it to act as a multitarget-directed ligand (MTDL), which can simultaneously address multiple pathological mechanisms in diseases such as Alzheimer's disease (AD). This approach enhances its potential therapeutic efficacy .

Anti-inflammatory and Antioxidant Activities

- The compound has been evaluated for anti-inflammatory effects, showing potential in reducing inflammation through inhibition of specific kinases involved in inflammatory responses. Additionally, its antioxidant properties contribute to cellular protection against oxidative stress .

Case Studies and Findings

Several studies have documented the efficacy of 1H-Indole-5-carbohydrazide:

- Anticancer Studies : A notable study demonstrated that derivatives of this compound could induce apoptosis in colorectal cancer models, showcasing its potential as a therapeutic agent against specific cancer types .

- Neuroprotective Effects : In vitro studies have shown that certain derivatives exhibit high selectivity towards AChE inhibition, which is critical for developing treatments for neurodegenerative diseases like Alzheimer’s. The most potent derivatives displayed IC50 values indicating strong inhibitory activity against AChE .

- Anti-inflammatory Activity : Research has indicated that compounds based on indole structures can inhibit p38 α MAPK activity, which plays a crucial role in inflammatory processes. This suggests that 1H-Indole-5-carbohydrazide could be developed into anti-inflammatory therapies .

作用機序

Target of Action

1H-Indole-5-carbohydrazide, like many indole derivatives, is known to interact with multiple receptors in the body Indole derivatives are known to exhibit a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 1H-Indole-5-carbohydrazide may interact with a variety of cellular targets involved in these processes.

Mode of Action

Indole derivatives are known to bind with high affinity to their targets, which can lead to various changes in cellular processes . For instance, some indole derivatives have been reported to inhibit certain enzymes, leading to a decrease in the production of inflammatory mediators

Biochemical Pathways

For example, indole derivatives have been shown to exhibit antiviral activity, suggesting that they may interfere with viral replication pathways

Pharmacokinetics

A study on indole derivatives suggests that they have drug-like properties, with zero violations of lipinski’s rule This suggests that 1H-Indole-5-carbohydrazide may have favorable pharmacokinetic properties, including good bioavailability

Result of Action

For instance, some indole derivatives have been shown to exhibit antiviral activity, suggesting that they may inhibit viral replication at the cellular level

生化学分析

Biochemical Properties

1H-Indole-5-carbohydrazide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain kinases, such as p38 α MAPK, which is involved in inflammatory responses . The compound’s interaction with these enzymes can modulate various signaling pathways, leading to its diverse biological effects. Additionally, 1H-Indole-5-carbohydrazide has been reported to interact with microtubules, destabilizing them and affecting cell division .

Cellular Effects

1H-Indole-5-carbohydrazide exerts various effects on different types of cells and cellular processes. It has been shown to induce apoptosis in cancer cells by disrupting microtubule dynamics and causing cell cycle arrest at the G2/M phase . This compound also influences cell signaling pathways, such as the MAPK pathway, which is crucial for cell proliferation and survival . Furthermore, 1H-Indole-5-carbohydrazide can affect gene expression and cellular metabolism, leading to changes in the production of key metabolic intermediates .

Molecular Mechanism

The molecular mechanism of 1H-Indole-5-carbohydrazide involves its binding interactions with various biomolecules. It acts as an inhibitor of p38 α MAPK by competitively binding to the ATP-binding site of the enzyme . This inhibition leads to the suppression of downstream signaling pathways involved in inflammation and cell proliferation. Additionally, 1H-Indole-5-carbohydrazide binds to tubulin, preventing its polymerization and leading to microtubule destabilization . This action disrupts the mitotic spindle formation, causing cell cycle arrest and apoptosis in cancer cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1H-Indole-5-carbohydrazide can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 1H-Indole-5-carbohydrazide remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of 1H-Indole-5-carbohydrazide vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a limit to its therapeutic potential .

Metabolic Pathways

1H-Indole-5-carbohydrazide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation and elimination from the body . The compound’s metabolism can lead to the formation of active metabolites that contribute to its biological effects. Additionally, 1H-Indole-5-carbohydrazide can affect metabolic flux and alter the levels of key metabolites, influencing cellular energy production and biosynthesis .

Transport and Distribution

The transport and distribution of 1H-Indole-5-carbohydrazide within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it may bind to specific proteins that facilitate its distribution to different cellular compartments. The localization and accumulation of 1H-Indole-5-carbohydrazide can influence its activity and effectiveness .

Subcellular Localization

1H-Indole-5-carbohydrazide exhibits specific subcellular localization, which affects its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the cytoplasm, where it interacts with microtubules, or to the nucleus, where it influences gene expression . The subcellular localization of 1H-Indole-5-carbohydrazide is crucial for its biological activity and therapeutic potential.

準備方法

The synthesis of 1H-Indole-5-carbohydrazide typically involves the reaction of indole derivatives with hydrazine. One common method starts with methyl 1H-indole-3-carboxylate, which reacts with hydrazine monohydrate under reflux conditions to form the carbohydrazide . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

化学反応の分析

1H-Indole-5-carbohydrazide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed from these reactions include various substituted indole derivatives .

類似化合物との比較

1H-Indole-5-carbohydrazide can be compared with other indole derivatives such as:

- 1H-Indole-3-carbaldehyde

- 1H-Indole-2-carboxylic acid

- 1H-Indole-3-acetic acid

These compounds share the indole nucleus but differ in their functional groups, leading to variations in their biological activities and applications. 1H-Indole-5-carbohydrazide is unique due to its carbohydrazide group, which imparts distinct chemical reactivity and biological properties .

生物活性

1H-Indole-5-carbohydrazide is a significant derivative of indole, a heterocyclic compound recognized for its diverse biological activities. This compound has garnered attention for its potential antiviral, antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of 1H-Indole-5-carbohydrazide, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

1H-Indole-5-carbohydrazide can be synthesized through the reaction of indole derivatives with hydrazine. A common method involves the refluxing of methyl 1H-indole-3-carboxylate with hydrazine monohydrate, yielding the carbohydrazide product. The structure of the compound allows for various modifications that can enhance its biological activity.

Antiviral Properties

Research indicates that 1H-Indole-5-carbohydrazide exhibits antiviral activity by interfering with viral replication pathways. It has been shown to inhibit specific viral enzymes, thus preventing the proliferation of viruses in infected cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated that 1H-Indole-5-carbohydrazide displays significant antibacterial effects against various strains of bacteria, including Gram-positive and Gram-negative species. The Minimum Inhibitory Concentration (MIC) values indicate potent bactericidal effects, suggesting its potential as an antimicrobial agent in clinical settings .

Anticancer Effects

1H-Indole-5-carbohydrazide has been investigated for its anticancer properties. It induces apoptosis in cancer cells by disrupting microtubule dynamics and causing cell cycle arrest at the G2/M phase. In vitro studies have shown that derivatives of this compound exhibit cytotoxicity against several human cancer cell lines, including HepG-2 and BGC823, outperforming standard chemotherapeutic agents like 5-fluorouracil .

Anti-inflammatory Activity

The compound's mechanism of action includes inhibition of p38 α MAPK, a kinase involved in inflammatory responses. This inhibition leads to reduced expression of pro-inflammatory cytokines and mediators, highlighting its potential use in treating inflammatory diseases .

The biological activity of 1H-Indole-5-carbohydrazide is attributed to its ability to interact with multiple biological targets:

- Enzyme Inhibition : It acts as a competitive inhibitor by binding to the ATP-binding site of specific kinases like p38 α MAPK.

- Cellular Effects : The compound influences cellular processes such as apoptosis and cell cycle regulation.

- Subcellular Localization : Its localization within cellular compartments can modulate its efficacy against various targets .

Research Findings and Case Studies

Future Directions

The diverse biological activities exhibited by 1H-Indole-5-carbohydrazide present numerous avenues for future research. Potential studies could focus on:

- Structure-Activity Relationship (SAR) : Investigating how modifications to the indole structure affect biological activity.

- In Vivo Studies : Conducting animal studies to evaluate therapeutic efficacy and safety profiles.

- Combination Therapies : Exploring synergistic effects with existing antiviral or anticancer drugs.

特性

IUPAC Name |

1H-indole-5-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c10-12-9(13)7-1-2-8-6(5-7)3-4-11-8/h1-5,11H,10H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIQATJKKTYPJHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C=C1C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90627801 | |

| Record name | 1H-Indole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

406192-82-3 | |

| Record name | 1H-Indole-5-carboxylic acid, hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=406192-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。